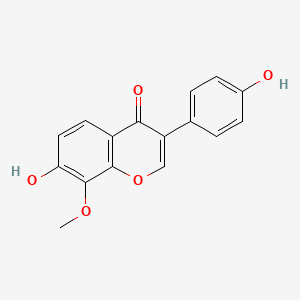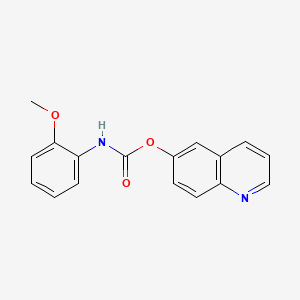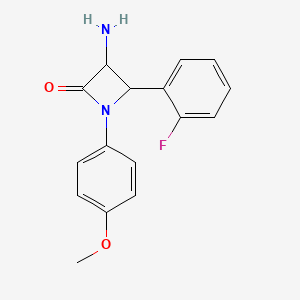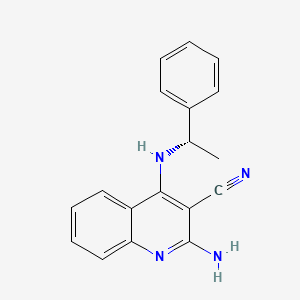![molecular formula C17H17N3O2 B11837953 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- CAS No. 65971-02-0](/img/structure/B11837953.png)
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- is a heterocyclic organic compound with the molecular formula C17H17N3O2. This compound is part of the quinazolinone family, known for their diverse biological activities and applications in medicinal chemistry. The structure consists of a quinazolinone core with a hydroxy and phenylamino substituent, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with phenylglycidol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Halogenated reagents, strong bases like NaH (Sodium hydride)
Major Products Formed:
Oxidation: Quinazolinone derivatives with carbonyl functionalities
Reduction: Aminoquinazolinone derivatives
Substitution: Various substituted quinazolinone derivatives
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 3-(2-Hydroxy-3-cyclohexylamino-propyl)-3H-quinazolin-4-one
- 6,7-Dichloro-3-(3-(4-methoxy-phenylamino)-2-oxo-propyl)-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-propyl-3H-quinazolin-4-one
Comparison: Compared to its analogs, 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- exhibits unique properties due to the presence of the hydroxy and phenylamino groups. These functional groups enhance its solubility and reactivity, making it a more versatile compound for various applications. Additionally, its specific substitution pattern allows for selective interactions with biological targets, potentially leading to more effective therapeutic agents .
Propriétés
Numéro CAS |
65971-02-0 |
|---|---|
Formule moléculaire |
C17H17N3O2 |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
3-(3-anilino-2-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c21-14(10-18-13-6-2-1-3-7-13)11-20-12-19-16-9-5-4-8-15(16)17(20)22/h1-9,12,14,18,21H,10-11H2 |
Clé InChI |
JMLCKVXHAFJFDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine](/img/structure/B11837882.png)






![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11837933.png)



![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)


